molecular formula C7H14O7 B13848450 D-glycero-D-gulo-heptopyranose

D-glycero-D-gulo-heptopyranose

Cat. No.: B13848450
M. Wt: 210.18 g/mol
InChI Key: BGWQRWREUZVRGI-XJWWOKRRSA-N
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Description

D-glycero-D-gulo-heptopyranose: is a seven-carbon sugar, also known as an aldoheptose. It is a stereoisomer of D-gulo-heptopyranose and is characterized by its pyranose ring structure. This compound is a carbohydrate derivative and plays a significant role in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-glycero-D-gulo-heptopyranose can be synthesized through several methods. One common approach involves the extension of a shorter sugar chain, such as D-xylose, using the Horner–Wadsworth–Emmons (HWE) reaction. This method involves the reaction of (EtO)2P(O)–CH2–CO2Me with the sugar to extend the carbon chain from C5 to C7 .

Industrial Production Methods: Industrial production of this compound often involves the optimization of synthetic routes to increase yield and reduce costs. One such method includes the gram-scale production of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate from readily available D-glucose. This process involves direct phosphorylation of the O6, O7-unprotected heptose .

Chemical Reactions Analysis

Types of Reactions: D-glycero-D-gulo-heptopyranose undergoes various chemical reactions, including nucleophilic displacement, oxidation, and reduction. For example, acid-catalyzed acetonation of D-glycero-D-gulo-heptose results in the formation of 2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gulo-heptofuranose .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium methoxide, which is used in nucleophilic displacement reactions. Acid catalysts are also commonly used in acetonation reactions .

Major Products: Major products formed from the reactions of this compound include methyl 2,3:6,7-di-O-isopropylidene-β-D-glycero-L-talo-heptofuranoside and 1,4-anhydro-2,3:6,7-di-O-isopropylidene-α-D-glycero-D-allo-heptopyranose .

Comparison with Similar Compounds

D-glycero-D-gulo-heptopyranose is unique among heptoses due to its specific stereochemistry. Similar compounds include D-glycero-D-manno-heptopyranose and L-glycero-D-manno-heptopyranose, which differ in their stereochemical configuration . These compounds share similar chemical properties but differ in their biological roles and applications. For instance, D-glycero-D-manno-heptopyranose is also involved in the formation of bacterial LPS but has different glycosidic linkages and functional groups .

Conclusion

This compound is a versatile and important compound in various scientific fields Its unique structure and chemical properties make it valuable for research and industrial applications

Properties

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

(3R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3-,4-,5-,6-,7?/m1/s1

InChI Key

BGWQRWREUZVRGI-XJWWOKRRSA-N

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(C(O1)O)O)O)O)O)O

Origin of Product

United States

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